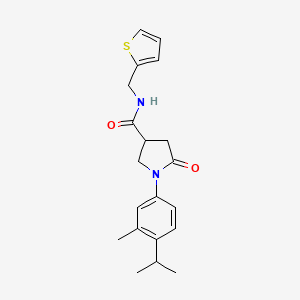

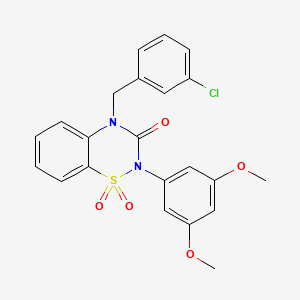

![molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2](/img/structure/B2474788.png)

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the benzoannulene family, which is known for its diverse biological and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Compounds

Research has shown that derivatives of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one can be used in the synthesis of various polycyclic compounds. For instance, the synthesis of polycyclic compounds based on 1,6-methano[10] annulene has been explored using palladium as a catalyst, and structures were confirmed using NMR, IR, and MS techniques (Zuo Sheng-li, 2010).

Crystal Structure and Spectral Characterization

The crystal structure and spectral characterization of derivatives like (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene have been studied. These studies involve methods like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insight into the molecular structure and electronic properties of such compounds (Y. Edder et al., 2019).

Synthesis of Heteroanellated Compounds

Reactions of similar compounds have been used for synthesizing 3,4-heteroanellated 1,6-methano[10]annulenes. These syntheses involve reactions with dinucleophiles, resulting in compounds containing various heterocyclic rings like thiophene, pyrazole, pyrimidine, and thiazepine (R. Neidlein & G. Schröder, 1992).

Synthesis of Bridged Benzodiazepines

Research also indicates the potential of these compounds in the synthesis of bridged benzodiazepines. This involves the bromination of related compounds and their reaction with amines and hydrazine derivatives to give dihydro and tetrahydro analogues of bridged 14π annulenes (J. M. Mellor & R. Pathirana, 1984).

Synthesis of Thiazolidinones

Another application is in the synthesis of newer thiazolidinones, as demonstrated by the 1,3-cyclocondensation of thioglycolic acid with substituted methanimines derived from benzo[7]annulen derivatives (V. Peesapati & S. Bathini, 2009).

Macrocyclic Ring Synthesis

These compounds have also been used in the synthesis of macrocyclic rings, such as from the Wittig reaction of dialdehyde with bisphosphorane and diamine, yielding annelated products (H. Saikachi et al., 1971).

Rearrangement of Radical Anions

The rearrangement products of radical anions of 1,6-methano[10]-annulene and its derivatives, which include compounds like 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one, have been studied. This research provides insights into the stability and reactivity of these anions (F. Gerson et al., 1979).

Electronic Properties and Reactivity

Studies on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, related to 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one, have been conducted to understand their electronic properties, packing structures, and reactivity in the solid state (T. Nishinaga et al., 2002).

Propiedades

IUPAC Name |

3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPPTRHYHNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)

![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)

![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)

![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)